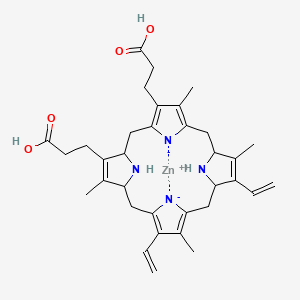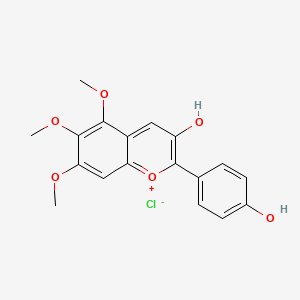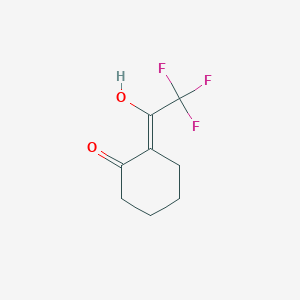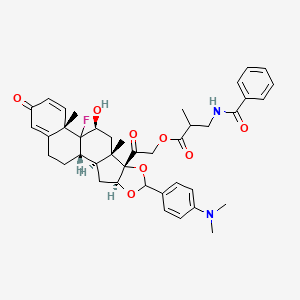
Triamcinolone acetonide-21-(beta-benzoylamino)isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triamcinolone acetonide-21-(beta-benzoylamino)isobutyrate is a synthetic glucocorticoid corticosteroid. It is a derivative of triamcinolone acetonide, which is widely used in the treatment of various inflammatory conditions. This compound is known for its potent anti-inflammatory and immunosuppressive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triamcinolone acetonide-21-(beta-benzoylamino)isobutyrate involves multiple steps. The starting material is triamcinolone acetonide, which undergoes esterification with beta-benzoylamino isobutyric acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization and chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Triamcinolone acetonide-21-(beta-benzoylamino)isobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Triamcinolone acetonide-21-(beta-benzoylamino)isobutyrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to cell signaling and gene expression.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
Triamcinolone acetonide-21-(beta-benzoylamino)isobutyrate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound suppresses the production of pro-inflammatory cytokines and inhibits the activation of immune cells, thereby reducing inflammation and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Betamethasone: Another potent glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: A less potent glucocorticoid used for milder inflammatory conditions.
Dexamethasone: Known for its strong anti-inflammatory and immunosuppressive effects.
Uniqueness
Triamcinolone acetonide-21-(beta-benzoylamino)isobutyrate is unique due to its specific esterification, which enhances its stability and bioavailability compared to other glucocorticoids. This modification allows for more targeted and sustained therapeutic effects, making it a valuable compound in both research and clinical settings .
Propiedades
Número CAS |
78995-72-9 |
|---|---|
Fórmula molecular |
C41H47FN2O8 |
Peso molecular |
714.8 g/mol |
Nombre IUPAC |
[2-[(1S,2S,4S,8S,9S,11S,13S)-6-[4-(dimethylamino)phenyl]-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3-benzamido-2-methylpropanoate |
InChI |
InChI=1S/C41H47FN2O8/c1-24(22-43-35(48)25-9-7-6-8-10-25)36(49)50-23-33(47)41-34(51-37(52-41)26-11-14-28(15-12-26)44(4)5)20-31-30-16-13-27-19-29(45)17-18-38(27,2)40(30,42)32(46)21-39(31,41)3/h6-12,14-15,17-19,24,30-32,34,37,46H,13,16,20-23H2,1-5H3,(H,43,48)/t24?,30-,31-,32-,34-,37?,38-,39-,40?,41+/m0/s1 |
Clave InChI |
NHLSSOMFJSWGTD-ZZXDHGFDSA-N |
SMILES isomérico |
CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)[C@@]23[C@H](C[C@@H]4[C@@]2(C[C@@H](C5([C@H]4CCC6=CC(=O)C=C[C@@]65C)F)O)C)OC(O3)C7=CC=C(C=C7)N(C)C |
SMILES canónico |
CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)C23C(CC4C2(CC(C5(C4CCC6=CC(=O)C=CC65C)F)O)C)OC(O3)C7=CC=C(C=C7)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


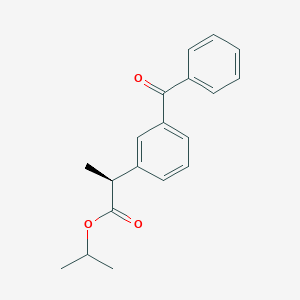
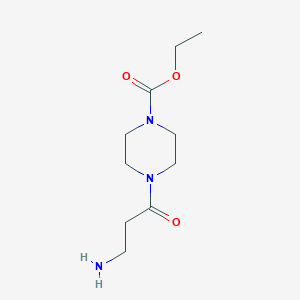
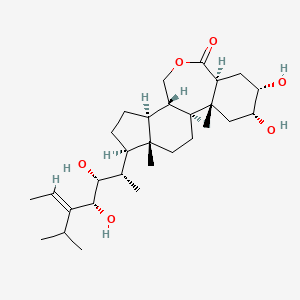
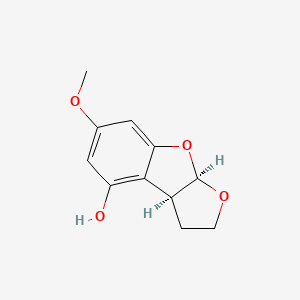

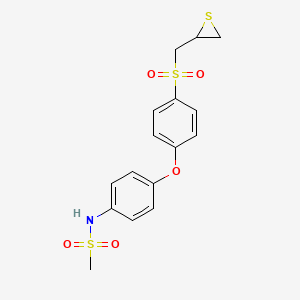
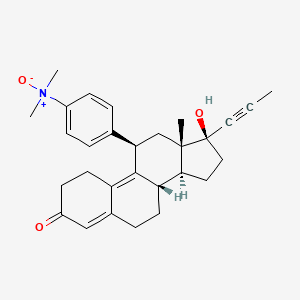
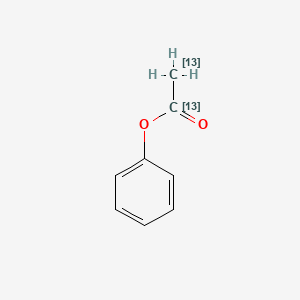
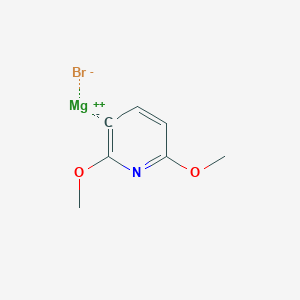
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid](/img/structure/B13411644.png)
![(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one](/img/structure/B13411651.png)
